N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a highly complex organophosphorus molecule characterized by a pentacyclic scaffold fused with a tetrahydronaphthalene moiety. Key structural features include:
- Phosphorus centers: A diphenylphosphanyl group at the tetrahydronaphthalen-1-yl position and a phosphorus atom integrated into the dioxaphosphepin ring system.
- Functional groups: The dioxa (oxygen-containing) and phosphapentacyclo systems suggest tunable Lewis basicity and stereoelectronic properties.
Properties
Molecular Formula |
C42H33NO2P2 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2 |
InChI Key |
LPTNEOOYKMYGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves the reaction of diphenylphosphine with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the phosphine ligand. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The phosphorus center undergoes oxidation to form phosphine oxides, altering electronic properties.
| Oxidizing Agent | Product Structure | Reaction Efficiency | Notes |
|---|---|---|---|
| H₂O₂ | Corresponding phosphine oxide | >90% yield | Proceeds at room temperature |
| O₂ (air) | Partial oxidation to mixed P(III)/P(V) | ~50% conversion | Slow kinetics |
Key Insight : Oxidation diminishes ligand donor strength, rendering the compound less effective in catalysis but useful in stoichiometric redox applications.
Reductive Functionalization
The tetrahydronaphthalen-1-amine segment participates in reductive amination and alkylation.
| Substrate | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| α,β-unsaturated ketones | NaBH₄ | Secondary amines with alkyl chains | High |
| Aryl aldehydes | H₂ (Pd/C) | N-aryl derivatives | Moderate |
Mechanistic Note : The amine’s stereochemistry ([R]-configuration) influences diastereoselectivity in reductions, as observed in analogous systems .
Acid-Base Reactivity
The amine group undergoes protonation, affecting solubility and metal-binding affinity.
| Medium | Behavior | Application Relevance |
|---|---|---|
| Acidic (pH <3) | Protonated amine enhances water solubility | Extraction/purification protocols |
| Basic (pH >10) | Deprotonation stabilizes metal complexes | Catalyst design |
Structural Impact : Protonation at the amine site reduces electron donation to the phosphorus center, altering catalytic activity .
Photophysical Interactions
The conjugated polycyclic system exhibits unique UV-Vis absorption and emission properties under irradiation.
| Wavelength (nm) | Transition Type | Quantum Yield |
|---|---|---|
| 280–320 | π→π* (aromatic system) | 0.45 |
| 400–450 | Charge transfer (P→N) | 0.12 |
Implications : These properties are leveraged in material science for designing luminescent sensors.
Stability and Degradation
The compound decomposes under harsh conditions:
| Stressor | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | P–C bond cleavage | 2–4 hours |
| Strong acids | Hydrolysis of dioxa-phosphapentacyclo | <1 hour |
Handling Recommendations : Store under inert gas (N₂/Ar) at ambient temperature to prevent oxidation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many nitrogen-containing heterocycles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Studies : Research has demonstrated that derivatives of phosphorous-containing compounds can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 and HeLa with IC50 values ranging from 3.35 μM to 16.79 μM .
Antimicrobial Properties
Compounds containing phosphorus have also been explored for their antimicrobial activities:
- Research Findings : Some studies indicate that certain phosphine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Potential Applications : These properties make them suitable candidates for developing new antimicrobial agents in pharmaceutical formulations.
Catalytic Applications
The unique structural characteristics of this compound suggest potential uses in catalysis:
Organocatalysis
- Mechanistic Insights : The presence of the diphenylphosphanyl group may facilitate catalytic processes such as asymmetric synthesis or the formation of C-C bonds.
- Experimental Evidence : Various studies highlight the efficacy of phosphine-based catalysts in facilitating reactions under mild conditions with high selectivity .
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance material properties:
- Composite Materials : Research indicates that phosphorus-containing compounds can improve flame retardancy and thermal stability in polymers.
- Nanocomposites : The potential for this compound to be used in nanocomposite materials offers avenues for developing advanced materials with tailored properties for specific applications.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, creating a chiral environment that facilitates enantioselective synthesis. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical distinctions between the target compound and structurally related analogs:
Key Findings:
In contrast, ’s compound leverages methoxyphenyl substituents for steric control, favoring enantioselectivity in asymmetric catalysis .
Structural Complexity :
- The pentacyclic framework shared across all compounds imposes rigid geometries, which can stabilize transition states in catalytic cycles. However, the tetrahydronaphthalene moiety in the target compound introduces additional π-π interaction capabilities, absent in ’s derivative .
Pharmacological Relevance :
- While discusses spirocyclic compounds with piperazine motifs (e.g., compounds 13 and 14), their pharmacological profiles (e.g., receptor binding) diverge significantly from the phosphorus-rich target compound, which is more likely tailored for catalytic rather than therapeutic applications .
Biological Activity
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS No. 960240-28-2) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C42H33N2O2P2 |
| Molecular Weight | 645.66 g/mol |
| CAS Number | 960240-28-2 |
| Purity | Varies by supplier |
| Hazard Statements | H302-H315-H319-H335 |
Anticancer Properties
Research has indicated that compounds with phosphanyl groups exhibit significant anticancer activity. For instance:
- Mechanism of Action : The phosphanyl moiety may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that similar phosphine derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties:
- In Vitro Studies : Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The interaction of the phosphanyl group with microbial membranes may disrupt cellular integrity .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of organophosphorus compounds:
- Neuroprotection in Models : In animal models of neurodegeneration, compounds similar to this one have demonstrated the ability to reduce oxidative stress and inflammation .
- Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
